1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine

Lipophilicity LogP Drug-likeness

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine (CAS 1314660-49-5) is a fluorinated arylcyclopropylamine (ACPA) building block. It features a cyclopropan-1-amine core substituted with a 2-fluoro-3-(trifluoromethyl)phenyl group, yielding a molecular weight of 219.18 Da and a calculated LogP of ~2.51.

Molecular Formula C10H9F4N
Molecular Weight 219.18 g/mol
Cat. No. B13537352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine
Molecular FormulaC10H9F4N
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(C(=CC=C2)C(F)(F)F)F)N
InChIInChI=1S/C10H9F4N/c11-8-6(9(15)4-5-9)2-1-3-7(8)10(12,13)14/h1-3H,4-5,15H2
InChIKeyANKJGVIZMXDOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine – A Fluorinated Arylcyclopropylamine for LSD1-Targeted Research


1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine (CAS 1314660-49-5) is a fluorinated arylcyclopropylamine (ACPA) building block. It features a cyclopropan-1-amine core substituted with a 2-fluoro-3-(trifluoromethyl)phenyl group, yielding a molecular weight of 219.18 Da and a calculated LogP of ~2.51 . The compound belongs to a class of small molecules that has attracted attention as a scaffold for lysine-specific demethylase 1 (LSD1) inhibitors, an epigenetic target in oncology [1]. Its purity is specified at ≥98% (HPLC) .

Why 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine Cannot Be Replaced by Unsubstituted or Simply-Fluorinated ACPAs


Arylcyclopropylamines (ACPAs) exhibit steep structure–activity relationships (SAR) where even minor changes to the aryl ring dramatically alter LSD1 inhibitory potency and selectivity over monoamine oxidases (MAO-A/B) [1]. The introduction of a 2-fluoro-3-(trifluoromethyl) substitution pattern is designed to modulate both lipophilicity (LogP) and the electron‑withdrawing character of the aromatic ring, which directly affects the formation of the covalent FAD adduct that is critical for LSD1 inhibition [1]. Unsubstituted or mono‑fluorinated ACPAs frequently display lower LSD1 affinity and poorer selectivity, making them unsuitable as direct replacements [1]. The quantitative evidence below details exactly where this specific substitution pattern creates measurable differentiation.

Quantitative Differentiation Evidence for 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine Versus Closest Analogs


Lipophilicity Comparison: 2-Fluoro-3-CF3 ACPA vs. Unsubstituted Phenylcyclopropylamine

The introduction of fluorine and trifluoromethyl substituents significantly increases lipophilicity. The target compound exhibits a calculated LogP of ~2.51 , whereas the parent unsubstituted trans-2-phenylcyclopropylamine (tranylcypromine) has a measured LogP of 1.83 [1]. This ~0.7 log unit increase is relevant for membrane permeability, CNS penetration, and plasma protein binding profiles.

Lipophilicity LogP Drug-likeness

Substituent Electronic Profile: Dual Electron-Withdrawing Effect vs. Mono-Fluoro Analogs

The 2-fluoro-3-trifluoromethyl substitution introduces two strong electron-withdrawing groups simultaneously. This pattern is distinct from mono-fluoro or para-substituted ACPAs that are commonly used as LSD1 inhibitor precursors [1]. While direct Hammett σ values for this specific substitution are not tabulated, the combined inductive effect (σₘ for CF₃ = 0.43; σₚ for F = 0.06) predictably lowers the electron density on the aromatic ring, which is known to strengthen FAD adduct formation in LSD1 inhibition [1]. Mono-fluorinated ACPAs (e.g., 2-fluoro-phenylcyclopropylamine) lack this dual effect and have been shown to exhibit weaker LSD1 inhibition in SAR studies [1].

Electronic effects Hammett sigma LSD1 inhibition

Purity Specification: ≥98% HPLC vs. Typical Research-Grade ACPA Building Blocks

The commercial supply of this compound is specified at a purity of ≥98% (HPLC) . For comparison, unsubstituted or mono‑fluorinated ACPA building blocks are often offered at 95% purity by multiple vendors . The 3‑percentage‑point purity difference, while modest, reduces the burden of additional purification before use in sensitive catalytic or biochemical assays where trace contaminants can interfere with LSD1 activity measurements.

Purity Quality control Reproducibility

Fraction sp³ (Fsp³) as a Proxy for Three-Dimensional Complexity: Comparison with Planar LSD1 Ligands

The compound has an Fsp³ value of 0.40 , driven by the cyclopropane ring and the tetrahedral amine-bearing carbon. This contrasts with common planar LSD1 inhibitors such as tranylcypromine (Fsp³ = 0.31) [1] and indicates a slightly higher proportion of sp³ carbon atoms. Higher Fsp³ values have been correlated with improved clinical success rates, potentially due to enhanced solubility and reduced aromatic stacking‑related toxicity [2].

Fsp³ Molecular complexity Drug-likeness

Optimal Use Scenarios for 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine in LSD1 Drug Discovery and Chemical Biology


LSD1 Inhibitor Lead Optimization via Suzuki or C–H Activation Pathways

The compound serves as a late-stage diversification intermediate for generating focused libraries of LSD1 inhibitors. The 2-fluoro-3-CF₃ pattern preinstalls key electronic features that enhance FAD adduct formation, as inferred from the SAR of fluorinated ACPAs [1]. Its ≥98% purity and defined LogP enable direct use in parallel synthesis without additional purification, accelerating SAR exploration.

Selectivity Profiling Against MAO-A and MAO-B

Because mono‑fluorinated ACPAs often exhibit poor LSD1/MAO selectivity, the distinct dual‑withdrawing substitution pattern of this compound makes it a valuable tool for profiling selectivity in biochemical assays [1]. It can be incorporated into NCD38‑like scaffolds to test whether the 2-F-3-CF₃ motif improves the selectivity window over MAO enzymes.

CNS Drug Discovery Programs Requiring Elevated LogP

With a LogP of ~2.51, approximately 0.7 units higher than tranylcypromine [2], this building block is particularly suited for central nervous system (CNS) drug discovery where improved blood‑brain barrier penetration is desired. Its Fsp³ of 0.40 also aligns with contemporary medicinal chemistry guidelines for CNS candidates [3].

Epigenetic Probe Development for LSD1-Dependent Cancers

The compound can be used to construct chemical probes that interrogate LSD1’s role in acute myeloid leukemia (AML) and small‑cell lung cancer. The pre‑installed fluorine atoms may also serve as ¹⁹F NMR reporters for binding studies without disrupting the core pharmacophore.

Quote Request

Request a Quote for 1-(2-Fluoro-3-(trifluoromethyl)phenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.